molecular formula C15H18N2O B581679 1-N-Benzyl-5-ethoxybenzene-1,2-diamine CAS No. 1373232-39-3

1-N-Benzyl-5-ethoxybenzene-1,2-diamine

Cat. No. B581679
M. Wt: 242.322
InChI Key: RVWAXXRNODUYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Benzyl-5-ethoxybenzene-1,2-diamine is a chemical compound with the molecular formula C15H18N2O . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of benzimidazole derivatives, which 1-N-Benzyl-5-ethoxybenzene-1,2-diamine is a part of, generally involves the coupling between o-phenylenediamine with carboxylic acids or their derivatives . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .


Molecular Structure Analysis

The 1-N-Benzyl-5-ethoxybenzene-1,2-diamine molecule contains a total of 37 bonds. There are 19 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Corrosion Inhibition

One significant application of derivatives of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine is in the field of corrosion inhibition. A study by Singh and Quraishi (2016) demonstrated the effectiveness of novel synthesized compounds, including those similar to 1-N-Benzyl-5-ethoxybenzene-1,2-diamine, as corrosion inhibitors for mild steel in acidic environments. The compounds showed high inhibition efficiency, attributed to their adsorption on the metal surface, which forms a protective barrier against corrosion. This application is particularly relevant in industries where metal preservation is critical, such as in oil and gas extraction, metal processing, and infrastructure maintenance (Singh & Quraishi, 2016).

Material Synthesis

Compounds related to 1-N-Benzyl-5-ethoxybenzene-1,2-diamine have been utilized in the synthesis of new materials. For example, research on the synthesis of stiff rod oligomeric domains by Krebs and Jørgensen (2002) involved monomers like N,N'-dibenzylbenzene-1,4-diamine for creating structures with potential applications in advanced materials science, including polymers and nanomaterials. These compounds contribute to the development of materials with unique mechanical, electrical, and optical properties, suitable for electronics, coatings, and high-performance composites (Krebs & Jørgensen, 2002).

Organic Synthesis and Catalysis

In the realm of organic synthesis, derivatives of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine have been used as intermediates and catalysts for synthesizing various organic compounds. Dixit and Leznoff (1978, 1979) explored their application in the synthesis of unsymmetrical diamides and monoamide monotosylamides from symmetrical diamines using polymer supports. This methodology facilitates the production of complex organic molecules with applications in pharmaceuticals, agrochemicals, and material science, showcasing the versatility of these compounds in facilitating various organic transformations (Dixit & Leznoff, 1978).

Sensor Technology

Compounds structurally related to 1-N-Benzyl-5-ethoxybenzene-1,2-diamine have been investigated for their potential in sensor technology. Tolpygin et al. (2008) synthesized N-(9-anthrylmethyl)-benzene-1,2-diamine derivatives that exhibited selective luminescent properties and complexing ability, making them effective as chemosensors for detecting ions like H+ and Hg2+. These findings underscore the potential of such compounds in developing new sensory materials for environmental monitoring, biomedical diagnostics, and industrial process control (Tolpygin et al., 2008).

properties

IUPAC Name

2-N-benzyl-4-ethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-18-13-8-9-14(16)15(10-13)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWAXXRNODUYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Benzyl-5-ethoxybenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.